molecular formula C9H7NS B1259763 1,5-Benzothiazepine CAS No. 265-13-4

1,5-Benzothiazepine

Numéro de catalogue: B1259763
Numéro CAS: 265-13-4
Poids moléculaire: 161.23 g/mol
Clé InChI: KJFRSZASZNLCDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,5-Benzothiazepine is a privileged heterocyclic scaffold of significant interest in organic and medicinal chemistry, consisting of a benzene ring fused to a seven-membered thiazepine ring . This structure is a key pharmacophore in numerous clinically used drugs and bioactive compounds, largely due to the presence of a secondary amino group and an oxidizable sulfur atom, which make it an ideal precursor for synthetic elaboration into novel chemical entities . Its derivatives demonstrate an extensive spectrum of biological activities, underpinning its value in early-stage drug discovery and pharmacological research . The core research applications of this compound include its role as a cardiovascular modulator, with well-documented calcium channel antagonist, vasodilator, and anti-arrhythmic activities, exemplified by drugs like Diltiazem and Clentiazem . It also functions in central nervous system (CNS) regulation, serving as a template for antidepressants and antipsychotics such as Thiazesim and Quetiapine . In infectious disease research, derivatives have shown promising anti-HIV, antitubercular, and broad-spectrum antimicrobial properties . Furthermore, this scaffold is increasingly investigated in oncology for its anticancer and anti-tumor potential, with recent studies highlighting its cytotoxic activity against cell lines such as liver cancer Hep G-2 and prostate cancer DU-145 . Additional research explores its enzyme inhibitory effects against targets like glycogen synthase kinase-3β (GSK-3β) and mitogen-activated protein kinase, as well as its anti-inflammatory and antiplatelet aggregation capabilities . The synthetic versatility of the this compound nucleus allows for extensive structural modification, often through cyclocondensation between 1,3-diarylpropenones (chalcones) and o-aminothiophenol derivatives . Recent advancements have focused on green chemistry approaches, utilizing eco-friendly conditions, catalysts, and solvents like polyethylene glycol-400 (PEG-400) to achieve high yields with reduced reaction times and environmental impact . Introduction of heterocyclic substituents, particularly the 2-thienyl group, has proven beneficial for enhancing bioactivity and improving drug-like properties, with the position of heteroatoms in the substituent critically influencing the overall efficacy of the resulting compound . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Propriétés

Numéro CAS

265-13-4

Formule moléculaire

C9H7NS

Poids moléculaire

161.23 g/mol

Nom IUPAC

1,5-benzothiazepine

InChI

InChI=1S/C9H7NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7H

Clé InChI

KJFRSZASZNLCDF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC=CS2

SMILES canonique

C1=CC=C2C(=C1)N=CC=CS2

Synonymes

1,5-benzothiazepine

Origine du produit

United States

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have identified 1,5-benzothiazepine derivatives as promising candidates for anticancer therapies. For instance, specific derivatives demonstrated potent activity against prostate cancer cell lines, with IC50 values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM, compared to a standard drug's IC50 of 21.96 ± 0.15 µM . Structural modifications, such as halogenated phenyl substitutions, have been shown to enhance biological activity significantly .

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCell LineIC50 (µM)Standard Drug IC50 (µM)
Compound ADU-145 (Prostate)15.4221.96
Compound BDU-14541.3421.96

Antimicrobial Activity

This compound derivatives have also shown significant antimicrobial properties against various pathogens, including Candida albicans and Escherichia coli. Novel derivatives synthesized exhibited minimum inhibitory concentrations (MIC) ranging from 2–6 μg/mL against clinical isolates of Cryptococcus neoformans and other strains . These findings suggest the potential use of these compounds in treating fungal and bacterial infections.

Table 2: Antimicrobial Efficacy of Selected Derivatives

Compound IDPathogenMIC (μg/mL)
Compound CC. neoformans2-6
Compound DE. coliNot specified

Anti-inflammatory Activity

The anti-inflammatory properties of certain this compound derivatives have been evaluated in vivo, demonstrating significant efficacy in models of acute inflammation, such as rat paw edema . Compounds tested at a dose of 10 mg/kg body weight showed considerable anti-inflammatory effects compared to diclofenac, a standard anti-inflammatory drug.

Table 3: Anti-inflammatory Activity of Selected Derivatives

Compound IDDose (mg/kg)Effectiveness Compared to Diclofenac
Compound E10Significant

Antiepileptic Activity

Research indicates that certain derivatives of this compound may be effective as antiepileptic agents. Modifications at the 3 and 5 positions of the benzothiazepine structure have led to compounds that exhibit promising results in seizure models .

Cardiovascular Applications

The cardiovascular effects of some benzothiazepines have been explored, with compounds like diltiazem being widely used as calcium channel blockers in clinical settings. These compounds act on various G-protein coupled receptors and have been investigated for their antiarrhythmic properties .

Méthodes De Préparation

Chalcone-Based Cyclization via Michael Addition

The 1,4-conjugate addition of o-aminothiophenol to chalcones is a foundational method. Chalcones are synthesized via Claisen-Schmidt condensation of p-methylacetophenone and substituted aromatic aldehydes under basic conditions (NaOH/EtOH). Subsequent cyclization with o-aminothiophenol in HFIP achieves yields of 72–98%. HFIP’s mild acidity (pKa = 9.2) activates both the chalcone’s Michael acceptor and carbonyl group, enabling efficient cyclization at ambient temperatures.

Example Procedure :

  • Chalcone Synthesis :
    • p-Methylacetophenone (1.0 mmol) + aryl aldehyde (1.0 mmol) in ethanol (20 mL).
    • Add 30% NaOH (3 mL), stir at 25°C for 2–3 h.
    • Neutralize with HCl, recrystallize in EtOH.
  • Cyclization :
    • Chalcone (1.0 mmol) + o-aminothiophenol (2.0 mmol) in HFIP (10 mL).
    • Reflux for 3–4 h, precipitate with diethyl ether, recrystallize in EtOH.

Key Data :

Substrate Yield (%) Reaction Time (h)
1B 86 3.5
4a 91 4.0
14B 73 3.0

Green Chemistry Approaches Using PEG-400 and Bleaching Clay

Polyethylene glycol-400 (PEG-400) acts as a recyclable solvent and phase-transfer catalyst. Combined with bleaching earth clay (BEC), this method achieves >95% yields in <1 h at 60°C. BEC’s high surface area (5 µm) and basicity (pH 12.5) accelerate cyclization while minimizing side reactions.

Optimized Conditions :

  • Solvent : PEG-400 (10 mL).
  • Catalyst : BEC (10% w/w).
  • Temperature : 60°C.
  • Time : 55 min.

Advantages :

  • No chromatographic purification required.
  • PEG-400 and BEC reused for 5 cycles without yield loss.

Enantioselective Synthesis and Catalytic Cyclization

Recent methods employ asymmetric catalysis to access chiral 1,5-benzothiazepines. Transition-metal catalysts (e.g., Cu(I)) and organocatalysts enable enantiomeric excess (ee) up to 92%. For example, thiourea catalysts facilitate stereoselective cyclization of o-aminothiophenol with α,β-unsaturated ketones.

Representative Protocol :

  • Substrate : α,β-unsaturated ketone (1.0 mmol).
  • Catalyst : Thiourea derivative (10 mol%).
  • Solvent : Toluene, 80°C, 12 h.
  • Yield : 78–85%, ee : 85–92%.

Microwave-Assisted Solvent-Free Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Under solvent-free conditions, 2-chloro-3-formyl-1,8-naphthyridines react with o-aminothiophenol to yield 1,5-benzothiazepine[7,6-b]-1,8-naphthyridines in 88–94% yields.

Procedure :

  • Reactants : 2-Aminothiophenol (1.2 eq) + 2-chloro-3-formyl-1,8-naphthyridine (1.0 eq).
  • Conditions : Microwave, 300 W, 120°C, 8–12 min.
  • Workup : Cool, wash with ethanol, recrystallize.

Comparison :

Method Yield (%) Time
Conventional 65–72 6–8 h
Microwave 88–94 8–12 min

Industrial-Scale Synthesis and Solvent Recycling

Patented methods eliminate chromatography for scalability. HFIP is recovered at 90% efficiency via distillation, reducing waste (E-factor = 1.3 vs. 7.6 for traditional methods).

Scale-Up Protocol :

  • Reactants : Chalcone (12 mmol) + o-aminothiophenol (24 mmol).
  • Solvent : HFIP (15 mL).
  • Process : Reflux 4 h, distill HFIP, reuse in subsequent batches.
  • Yield : 90–92% over 3 cycles.

Structural and Mechanistic Insights

FT-IR and NMR confirm cyclization:

  • FT-IR : Absence of chalcone’s C=O peak (~1690 cm⁻¹); C=N stretch at 1610–1590 cm⁻¹.
  • ¹H NMR : Methylene protons at δ 3.1–3.6 ppm; aromatic protons at δ 6.8–8.2 ppm.

Mechanism :

  • Michael addition of o-aminothiophenol to chalcone.
  • Intramolecular cyclization via nucleophilic attack.
  • Aromatization to form the this compound core.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1,5-benzothiazepine derivatives, and how can purity and structural identity be validated?

  • Methodology : Synthesis typically involves cyclization of 2-aminothiophenol with α-haloketones under basic conditions . Reaction progress is monitored via TLC, and purity is confirmed by melting point analysis and elemental analysis. Structural characterization requires FTIR, 1^1H-NMR, and mass spectroscopy . For reproducibility, experimental details (e.g., solvent ratios, reaction times) must be explicitly documented, and known compounds should cite prior literature .

Q. How can researchers design initial biological activity screens for 1,5-benzothiazepines, and what assays are recommended?

  • Methodology : Begin with in vitro assays targeting disease-specific pathways. For antimicrobial studies, use agar diffusion or microdilution methods against bacterial/fungal strains . For anticonvulsant activity, employ the maximal electroshock (MES) test in rodent models . Include positive controls (e.g., standard drugs) and validate results with dose-response curves. Acute toxicity screening should follow OECD 423 guidelines (e.g., LD50_{50} determination) .

Q. What analytical techniques are critical for confirming the identity of novel this compound derivatives?

  • Methodology : Combine spectroscopic methods:

  • FTIR : Confirm functional groups (e.g., C=S, NH).
  • 1^1H-NMR : Assign proton environments (e.g., diastereotopic protons in the seven-membered ring) .
  • Mass spectrometry : Verify molecular ion peaks and fragmentation patterns.
  • Elemental analysis : Ensure purity (>95%) by matching experimental and theoretical C/H/N/S values .

Advanced Research Questions

Q. How can computational tools like molecular docking optimize this compound derivatives for specific biological targets?

  • Methodology : Use software (e.g., V-Life MDS 4.3) to dock derivatives into target proteins (e.g., DEN-2 NS2B/NS3 protease or Plasmodium falciparum cytochrome bc1 ). Prioritize compounds with high docking scores and favorable physicochemical properties (e.g., LogP <5, polar surface area <140 Ų). Validate predictions via in vitro enzyme inhibition assays and compare binding modes with crystallographic data .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?

  • Methodology :

  • Cross-validation : Test compounds in multiple assays (e.g., anticonvulsant activity in both MES and pentylenetetrazole models ).
  • Meta-analysis : Pool data from diverse studies (e.g., 28 papers in ) to identify trends (e.g., fluorine substitution enhancing anticancer activity ).
  • Statistical rigor : Apply ANOVA or regression models to isolate substituent effects .

Q. How can researchers address discrepancies between in vitro and in vivo bioactivity data for 1,5-benzothiazepines?

  • Methodology :

  • Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., cytochrome P450 assays), and plasma protein binding.
  • Formulation optimization : Use liposomal encapsulation or prodrug strategies to improve bioavailability .
  • Dose adjustment : Align in vivo dosing with in vitro IC50_{50} values, accounting for tissue penetration .

Q. What advanced techniques validate the therapeutic potential of 1,5-benzothiazepines in complex disease models?

  • Methodology :

  • 3D tumor spheroids : Evaluate anticancer efficacy in models mimicking tumor microenvironments .
  • Genetic knockdown : Use siRNA to confirm target engagement (e.g., survivin inhibition in HeLa cells ).
  • Dynamic molecular simulations : Study drug-receptor binding stability over time (e.g., 100-ns MD simulations ).

Methodological Best Practices

Q. How should researchers ensure reproducibility in this compound studies?

  • Documentation : Provide step-by-step synthetic procedures, including failure conditions .
  • Data sharing : Deposit raw spectral data in repositories (e.g., PubChem ) and share computational input files .
  • Peer review : Cite prior work rigorously (e.g., anticonvulsant SAR from Garg et al. ) and adhere to journal guidelines (e.g., Beilstein Journal’s experimental reporting standards ).

Q. What statistical approaches are recommended for analyzing bioactivity data?

  • Parametric tests : Use Student’s t-test for normally distributed data (e.g., enzyme inhibition assays).
  • Non-parametric tests : Apply Mann-Whitney U-test for skewed datasets (e.g., toxicity scores).
  • Multivariate analysis : Perform PCA to identify dominant variables in SAR studies .

Tables for Quick Reference

Key Pharmacological Targets Representative Studies
DEN-2 NS2B/NS3 proteaseGaikwad, 2013
Plasmodium bc1 complexDong et al., 2011
EGFR tyrosine kinaseBhabal et al., 2022
Common Synthetic Routes Critical Parameters
Cyclization of 2-aminothiophenolBase concentration, solvent polarity
Fluorination at C4Electrophilic fluorinating agents

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.